ALDH Isoenzyme Inhibition: 7-Bromo-5-methyl Analog Demonstrates Sub-Micromolar Ki Values with Defined Binding Mode — Structural Basis for Expecting Distinct Ethyl Analog Profile
The 7-bromo-5-methyl analog of the target compound (7-bromo-5-methyl-1H-indole-2,3-dione, designated Compound 1) has been quantitatively characterized as a competitive inhibitor of all three major ALDH isoenzymes with respect to varied aldehyde substrate. Against ALDH1A1, Ki = 0.90 ± 0.1 μM; against ALDH2, Ki = 1.0 ± 0.1 μM; against ALDH3A1, Ki = 0.38 ± 0.05 μM, demonstrating a 2.6-fold selectivity window favoring ALDH3A1 over ALDH2 [1]. The co-crystal structure with ALDH2 (PDB 4KWG, resolution 2.1 Å) confirms that the 7-bromo substituent is oriented toward the solvent-exposed exit of the substrate-binding site, while the 5-methyl group engages in hydrophobic interactions with Trp177, Leu173, and Met174 [2]. Replacement of the 5-methyl with a 5-ethyl group (i.e., the target compound) is expected to modulate these hydrophobic contacts and alter the isoenzyme selectivity profile relative to the methyl analog, providing a rational basis for its procurement as a differentiated probe [1].
| Evidence Dimension | ALDH isoenzyme inhibition potency (Ki, competitive vs. aldehyde substrate) |
|---|---|
| Target Compound Data | No direct Ki data available for 7-bromo-5-ethylindoline-2,3-dione. Data shown for closest structurally characterized analog: 7-bromo-5-methyl-1H-indole-2,3-dione (Compound 1). |
| Comparator Or Baseline | Compound 1: ALDH1A1 Ki = 0.90 ± 0.1 μM; ALDH2 Ki = 1.0 ± 0.1 μM; ALDH3A1 Ki = 0.38 ± 0.05 μM. Comparator: unsubstituted 1-pentyl-2,3-dihydro-1H-indole-2,3-dione (Compound 3): ALDH2 Ki = 15 ± 8 μM; ALDH3A1 Ki = 1.2 ± 0.1 μM [1]. |
| Quantified Difference | Compound 1 is ~15-fold more potent against ALDH2 than Compound 3 (1.0 vs. 15 μM Ki). The 7-bromo-5-methyl substitution confers 2.6-fold ALDH3A1-over-ALDH2 selectivity, whereas Compound 3 shows 12.5-fold ALDH3A1-over-ALDH2 selectivity—a 4.8-fold difference in selectivity ratio [1]. |
| Conditions | Recombinant human ALDH1A1, ALDH2, and ALDH3A1 expressed in E. coli; kinetic assays with varied aldehyde substrate (acetaldehyde for ALDH2, hexanal for ALDH3A1); competitive inhibition mode confirmed by Lineweaver-Burk analysis [1]. |
Why This Matters
The 7-bromo substituent is not a passive spectator but a determinant of binding orientation and isoenzyme selectivity; the 5-ethyl extension over 5-methyl is predicted to further differentiate the selectivity fingerprint, justifying procurement of the ethyl analog for SAR expansion studies.
- [1] Kimble-Hill AC, Parajuli B, Chen CH, Mochly-Rosen D, Hurley TD. Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. J Med Chem. 2014;57(3):714-722. doi:10.1021/jm401377v. [Table 3: Kinetic Inhibition Data versus Varied Aldehyde; Compound 1 Ki values for ALDH1, ALDH2, ALDH3; Compound 3 comparator data.] View Source
- [2] PDB 4KWG. Crystal Structure Analysis of ALDH2+ALDiB13 (7-bromo-5-methyl-1H-indole-2,3-dione bound to human mitochondrial aldehyde dehydrogenase). Deposited 2013-05-24, released 2014-04-09. Resolution 2.1 Å. doi:10.2210/pdb4kwg/pdb. View Source
